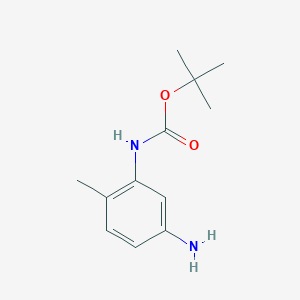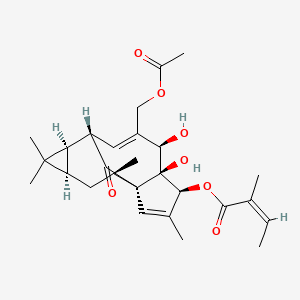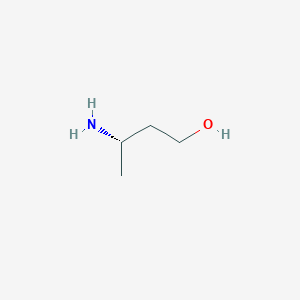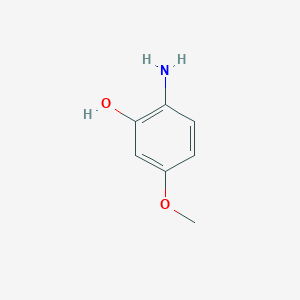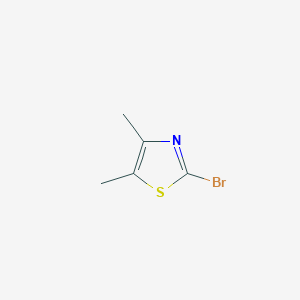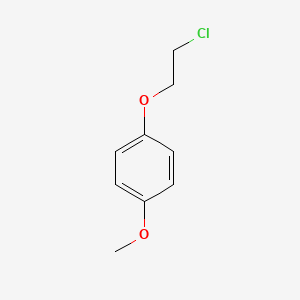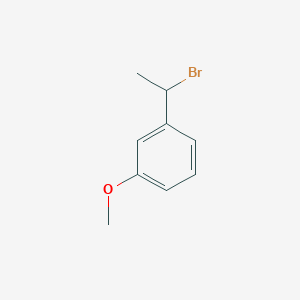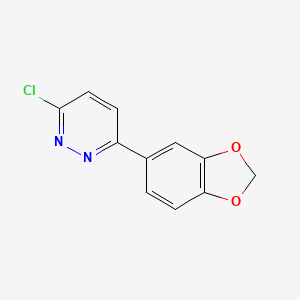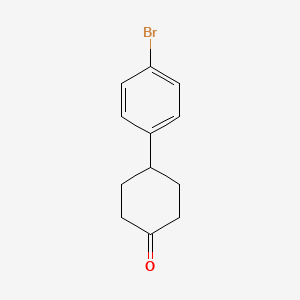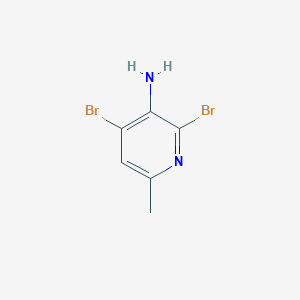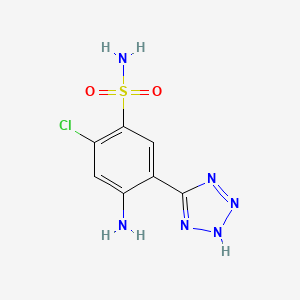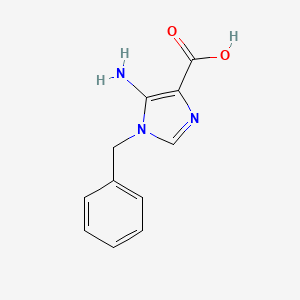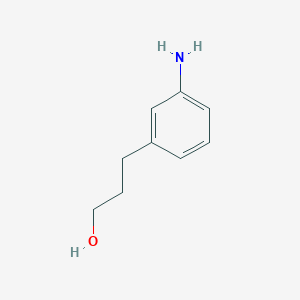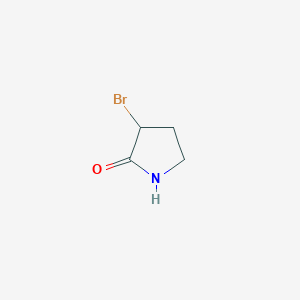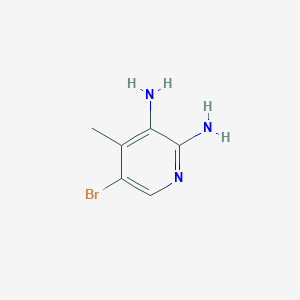
5-Bromo-4-methylpyridine-2,3-diamine
概要
説明
5-Bromo-4-methylpyridine-2,3-diamine: is an organic compound with the molecular formula C6H8BrN3 It is a derivative of pyridine, characterized by the presence of bromine and methyl groups attached to the pyridine ring
科学的研究の応用
Halogen Migration in Pyridine Derivatives : Research by Hertog and Schogt explores the migration of halogen atoms in derivatives of dihydroxypyridine, a process relevant to the synthesis of compounds like 5-Bromo-4-methylpyridine-2,3-diamine (Hertog & Schogt, 2010).
Supramolecular Complexes in Organometallic Chemistry : Fuss et al. investigated the dynamics of noncovalent supramolecular complexes involving derivatives of pyridine, such as this compound, in the context of palladium and platinum complexes (Fuss et al., 1999).
Synthesis of Pentasubstituted Pyridines : Wu et al. described the synthesis of pentasubstituted pyridines using halogen-rich intermediates, including this compound. Such compounds are valuable in medicinal chemistry research (Wu et al., 2022).
Novel Pyridine Derivatives via Suzuki Cross-Coupling : Ahmad et al. demonstrated the efficient synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions, using this compound as a starting material. These compounds have potential applications in liquid crystals and biological activities (Ahmad et al., 2017).
Halogen Exchange in Pyridines : Schlosser and Cottet's work on silyl-mediated halogen/halogen displacement in pyridines, including derivatives like this compound, highlights important reactions in organic synthesis (Schlosser & Cottet, 2002).
Rhenium(III) Carbonyl Complexes : Drew et al. studied rhenium(III) carbonyl complexes involving pyridine derivatives. Such research is crucial for understanding metal-organic frameworks and their applications (Drew et al., 1978).
Amination of Dibromopyridines : Streef and Hertog focused on the amination of dibromopyridines, a process relevant to the synthesis of compounds like this compound (Streef & Hertog, 2010).
作用機序
Target of Action
Related compounds have been reported to inhibit the p38α mitogen-activated protein kinase , which plays a crucial role in cellular processes such as inflammation and neurodegeneration .
Mode of Action
It’s known that brominated pyridines can participate in various organic synthesis reactions . The bromine atom in the compound could potentially be involved in electrophilic aromatic substitution reactions, contributing to its biological activity.
Biochemical Pathways
If it indeed targets the p38α map kinase like its related compounds, it could potentially influence the mapk signaling pathway , affecting the release of pro-inflammatory cytokines and other cellular processes .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
If it acts similarly to related compounds, it could potentially inhibit the release of pro-inflammatory cytokines and modulate other cellular processes .
Action Environment
The compound should be stored in a dark place under an inert atmosphere at 2-8°C . Environmental factors such as light, temperature, and atmospheric conditions could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
生化学分析
Biochemical Properties
5-Bromo-4-methylpyridine-2,3-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p38α mitogen-activated protein kinase (MAP kinase), which is involved in the regulation of inflammatory responses and cellular stress . The interaction with p38α MAP kinase suggests that this compound may influence the phosphorylation state of target proteins, thereby modulating their activity. Additionally, this compound may interact with other proteins and biomolecules, potentially affecting their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and stress responses . By modulating the activity of p38α MAP kinase, this compound can alter gene expression patterns, leading to changes in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β. Furthermore, this compound may impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of p38α MAP kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other stress-related proteins. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place at temperatures between 2-8°C . Its degradation over time can lead to a decrease in its efficacy and potential changes in its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating inflammatory responses and reducing cellular stress. At higher doses, it may cause toxic or adverse effects, including potential damage to tissues and organs . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with p38α MAP kinase suggests its involvement in pathways related to inflammation and stress responses . Additionally, it may affect other metabolic processes by modulating the activity of enzymes involved in the synthesis and degradation of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to permeate cell membranes and its subsequent localization within specific cellular compartments are critical factors that determine its efficacy and activity . Studies have shown that this compound can be transported across cell membranes, potentially accumulating in specific tissues and affecting their function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: One common method for preparing 5-Bromo-4-methylpyridine-2,3-diamine involves the bromination of 2,3-diamino-5-methylpyridine. The bromination reaction can be carried out using bromine water or a bromoalkane compound. The reaction typically requires careful control of temperature and pH to ensure the selective bromination of the desired position on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The use of N-bromosuccinimide (NBS) as a brominating agent is common due to its high selectivity and yield. The reaction is typically conducted under inert atmosphere conditions to prevent unwanted side reactions .
化学反応の分析
Types of Reactions:
Substitution Reactions: 5-Bromo-4-methylpyridine-2,3-diamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can
特性
IUPAC Name |
5-bromo-4-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-3-4(7)2-10-6(9)5(3)8/h2H,8H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWHWEYTENZRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435870 | |
| Record name | 5-bromo-4-methylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41230-93-7 | |
| Record name | 5-bromo-4-methylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
